molecular formula C9H13F3N2 B1530131 1-(3-Methylbutyl)-3-(trifluoromethyl)pyrazole CAS No. 1426958-46-4

1-(3-Methylbutyl)-3-(trifluoromethyl)pyrazole

Cat. No. B1530131
CAS RN: 1426958-46-4
M. Wt: 206.21 g/mol
InChI Key: JWCMPBUFQYDICU-UHFFFAOYSA-N
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Description

Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms. The trifluoromethyl group (CF3) is a functional group in organofluorines that has the formula -CF3. The presence of these groups could impart certain properties to the compound, such as increased stability, reactivity, or biological activity .


Molecular Structure Analysis

The molecular structure of “1-(3-Methylbutyl)-3-(trifluoromethyl)pyrazole” would consist of a pyrazole ring substituted with a trifluoromethyl group at the 3-position and a 3-methylbutyl group at the 1-position. The exact structure and properties would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The chemical reactions of “this compound” would depend on the reactivity of the pyrazole ring and the trifluoromethyl group. Pyrazoles can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on the specific structure of the compound. Factors that could influence these properties include the presence of the trifluoromethyl group, the size of the 3-methylbutyl group, and the specific spatial arrangement of these groups .

Scientific Research Applications

Synthesis and Chemical Properties

Pyrazole derivatives, including those with trifluoromethyl groups, are of significant interest in synthetic organic chemistry due to their potential applications in various fields. For instance, Fustero et al. (2008) demonstrated the regioselective synthesis of new fluorinated pyrazoles, which were then used as intermediates to prepare analogs of Tebufenpyrad, a commercial acaricide, showing strong acaricidal activity. This highlights the utility of such compounds in the synthesis of bioactive molecules (Fustero et al., 2008).

Materials Science and Energy Storage

In the realm of materials science and energy storage, von Aspern et al. (2020) synthesized a novel methylated pyrazole derivative for high voltage applications in lithium-ion batteries. This work underscores the importance of pyrazole derivatives in developing functional additives for battery electrolytes, potentially enhancing the performance of energy storage devices (von Aspern et al., 2020).

Photophysical Properties

Pyrazole derivatives are also explored for their photophysical properties. Cheng-Han Yang et al. (2005) synthesized heteroleptic Ir(III) metal complexes with pyrazole ligands, aiming for efficient, room-temperature blue phosphorescence. These findings are crucial for the development of phosphorescent materials, potentially applicable in organic light-emitting diodes (OLEDs) and other optoelectronic devices (Cheng‐Han Yang et al., 2005).

Organic Synthesis and Functionalization

The functionalization of pyrazole rings, such as in the synthesis and reactions of 1-methyl-5-tributylstannyl-4-trifluoromethylpyrazole by Hanamoto et al. (2006), showcases the versatility of these compounds in organic synthesis. The study presents methods for the regioselective introduction of substituents, expanding the toolkit for synthetic chemists (Hanamoto et al., 2006).

Mechanism of Action

The mechanism of action of “1-(3-Methylbutyl)-3-(trifluoromethyl)pyrazole” would depend on its intended use. For example, many pyrazole derivatives are biologically active and are used in medicinal chemistry as anti-inflammatory, analgesic, or anticancer agents .

Safety and Hazards

The safety and hazards of “1-(3-Methylbutyl)-3-(trifluoromethyl)pyrazole” would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future directions for research on “1-(3-Methylbutyl)-3-(trifluoromethyl)pyrazole” could include exploring its potential uses in medicinal chemistry, studying its reactivity and properties, and developing new methods for its synthesis .

properties

IUPAC Name

1-(3-methylbutyl)-3-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3N2/c1-7(2)3-5-14-6-4-8(13-14)9(10,11)12/h4,6-7H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCMPBUFQYDICU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C=CC(=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201224324
Record name 1H-Pyrazole, 1-(3-methylbutyl)-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201224324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1426958-46-4
Record name 1H-Pyrazole, 1-(3-methylbutyl)-3-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1426958-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 1-(3-methylbutyl)-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201224324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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